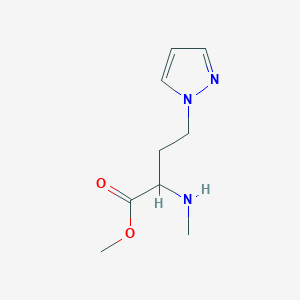
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, a methylamino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the methylamino group: This step involves the alkylation of the pyrazole ring with a methylamine derivative.
Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester and amino groups.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(amino)-4-(1h-pyrazol-1-yl)butanoate: Lacks the methyl group on the amino group.
Ethyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(methylamino)-4-(1h-imidazol-1-yl)butanoate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the methylamino group makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(methylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects, supported by case studies and research findings.
Structural Characteristics
This compound features a unique combination of functional groups that contribute to its biological properties. The compound includes:
- A pyrazole ring , known for its role in various pharmacological activities.
- A methylamino group , which enhances its interaction with biological targets.
- A butanoate ester , which may influence its solubility and bioavailability.
The molecular formula of the compound is C10H14N2O2, with a molecular weight of approximately 198.24 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Ring : This is often achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Methylamino Group : This step may involve reductive amination or similar methods.
- Esterification : The final step involves forming the butanoate ester through reaction with carboxylic acids or their derivatives.
Biological Activities
This compound exhibits a variety of biological activities, as summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of pyrazole, including this compound, showed significant antibacterial activity against E. coli and S. aureus. The presence of the methylamino group was crucial for enhancing this activity, indicating a structure-activity relationship (SAR) that warrants further exploration .
- Antitubercular Effects : Research highlighted that compounds similar to this compound exhibited promising results in inhibiting Mycobacterium tuberculosis. These compounds were tested using high-throughput screening methods, revealing their potential as leads for new antitubercular drugs .
- Anti-inflammatory Properties : In an experimental model of inflammation, this compound demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin. The mechanism involved inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Studies indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(methylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-10-8(9(13)14-2)4-7-12-6-3-5-11-12/h3,5-6,8,10H,4,7H2,1-2H3 |
InChI Key |
MYOCOHUGFTYNDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















